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Compound of Interest

Compound Name: 8-Iodo-7-methoxyquinoline

Cat. No.: B15063619 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the compound 8-iodo-7-
methoxyquinoline. Due to the absence of publicly available experimental data for this specific

molecule, this guide presents predicted spectroscopic values and generalized experimental

protocols to aid researchers in its identification and characterization.

Introduction
8-Iodo-7-methoxyquinoline is a halogenated derivative of 7-methoxyquinoline. The quinoline

scaffold is a prominent heterocyclic motif found in a wide array of natural products and

synthetic compounds with diverse pharmacological activities. The introduction of an iodine

atom at the 8-position and a methoxy group at the 7-position is expected to significantly

influence the molecule's electronic properties and biological interactions. Accurate

spectroscopic characterization is paramount for the unambiguous identification and quality

control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for 8-iodo-7-
methoxyquinoline. These predictions are based on established principles of spectroscopy and

data from structurally related compounds.
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Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 8-iodo-7-methoxyquinoline is expected to show distinct

signals for the aromatic protons of the quinoline ring system and the methoxy group. The

chemical shifts are influenced by the electron-donating methoxy group and the electron-

withdrawing and sterically bulky iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Iodo-7-methoxyquinoline

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 dd ~4.5, ~1.5

H-3 7.4 - 7.6 dd ~8.5, ~4.5

H-4 8.0 - 8.2 dd ~8.5, ~1.5

H-5 7.6 - 7.8 d ~9.0

H-6 7.2 - 7.4 d ~9.0

7-OCH₃ 4.0 - 4.2 s -

Note: Predicted values are for a standard deuterated solvent such as CDCl₃. Actual values may

vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Iodo-7-methoxyquinoline
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Carbon Predicted Chemical Shift (ppm)

C-2 150 - 152

C-3 121 - 123

C-4 135 - 137

C-4a 127 - 129

C-5 128 - 130

C-6 115 - 117

C-7 157 - 159

C-8 90 - 95

C-8a 148 - 150

7-OCH₃ 56 - 58

Predicted Mass Spectrometry Data
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of a compound. For 8-iodo-7-methoxyquinoline (C₁₀H₈INO), the predicted

monoisotopic mass is approximately 284.96 g/mol .

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 8-Iodo-7-methoxyquinoline Adducts

Adduct Predicted m/z

[M+H]⁺ 285.97

[M+Na]⁺ 307.95

[M-H]⁻ 283.96

[M]⁺ 284.96

Data derived from predicted values for the structural isomer 8-iodo-7-methoxyisoquinoline as a

close reference[1].
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Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for a

synthesized sample of 8-iodo-7-methoxyquinoline.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of purified 8-iodo-7-
methoxyquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-

64 scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
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A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to thousands of scans).

Process the data similarly to the ¹H spectrum.

Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or

Orbitrap instrument, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Procedure:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is

common for this type of molecule.

Data Acquisition:

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts.

Perform a full scan over a relevant m/z range (e.g., 100-500).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to

observe fragmentation patterns.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel compound like 8-iodo-7-methoxyquinoline.
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Workflow for Synthesis and Characterization

This guide provides a foundational understanding of the expected spectroscopic properties of

8-iodo-7-methoxyquinoline and the methodologies to obtain them. Researchers can use this

information to guide their synthetic efforts and to interpret the data obtained from their

experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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